

# An In-depth Technical Guide to the Spectral Data of 3,5-Dimethylbenzohydrazide

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## Compound of Interest

Compound Name: 3,5-Dimethylbenzohydrazide

Cat. No.: B1275704

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for **3,5-dimethylbenzohydrazide**, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectral information based on established principles of spectroscopy and data from analogous compounds. This guide also includes a plausible synthesis protocol and a workflow diagram to facilitate its preparation and characterization.

## Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3,5-dimethylbenzohydrazide**. These predictions are derived from spectral data of similar benzohydrazide derivatives and the known effects of substituents on aromatic systems.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for 3,5-Dimethylbenzohydrazide

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.8 - 8.2	br s	1H	-NH-
~7.3	s	1H	Ar-H (H2)
~7.1	s	2H	Ar-H (H4, H6)
~4.5	br s	2H	-NH <sub>2</sub>
~2.3	s	6H	Ar-(CH <sub>3</sub> ) <sub>2</sub>

Solvent: DMSO-d<sub>6</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **3,5-Dimethylbenzohydrazide**

Chemical Shift ( $\delta$ , ppm)	Assignment
~166	C=O
~138	Ar-C (C3, C5)
~133	Ar-C (C1)
~132	Ar-C (C4)
~126	Ar-C (C2, C6)
~21	Ar-CH <sub>3</sub>

Solvent: DMSO-d<sub>6</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **3,5-Dimethylbenzohydrazide**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300 - 3400	Strong, Broad	N-H stretch (asymmetric and symmetric)
3000 - 3100	Medium	Aromatic C-H stretch
2900 - 3000	Medium	Aliphatic C-H stretch
1640 - 1680	Strong	C=O stretch (Amide I)
1580 - 1620	Medium to Strong	N-H bend (Amide II) and Aromatic C=C stretch
1450 - 1550	Medium	Aromatic C=C stretch
800 - 900	Strong	Ar-H out-of-plane bend (1,3,5-trisubstituted)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragmentation for **3,5-Dimethylbenzohydrazide**

m/z	Proposed Fragment
164	[M] <sup>+</sup> (Molecular Ion)
133	[M - NHNH <sub>2</sub> ] <sup>+</sup>
105	[133 - CO] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

This section details a plausible method for the synthesis of **3,5-dimethylbenzohydrazide**, for which direct literature procedures are scarce. The proposed synthesis is a two-step process starting from 3,5-dimethylbenzoic acid.

## Synthesis of Methyl 3,5-Dimethylbenzoate

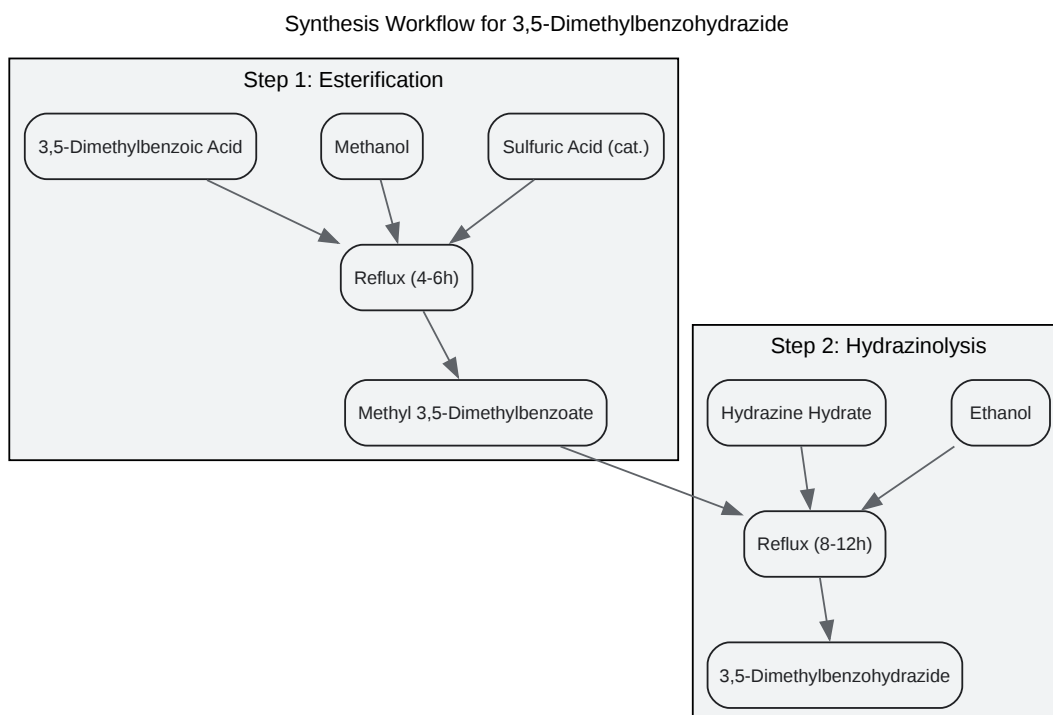
- **Reaction Setup:** To a solution of 3,5-dimethylbenzoic acid (1 equivalent) in methanol (10 volumes), slowly add concentrated sulfuric acid (0.1 equivalents) at 0 °C.
- **Reflux:** Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
- **Extraction:** Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.

## Synthesis of 3,5-Dimethylbenzohydrazide

- **Reaction Setup:** Dissolve methyl 3,5-dimethylbenzoate (1 equivalent) in ethanol (10 volumes).
- **Addition of Hydrazine:** Add hydrazine hydrate (3-5 equivalents) to the solution at room temperature.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the formation of the product by TLC.
- **Isolation:** Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
- **Purification:** If the product does not precipitate, remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure **3,5-dimethylbenzohydrazide**.

## Workflow and Process Visualization

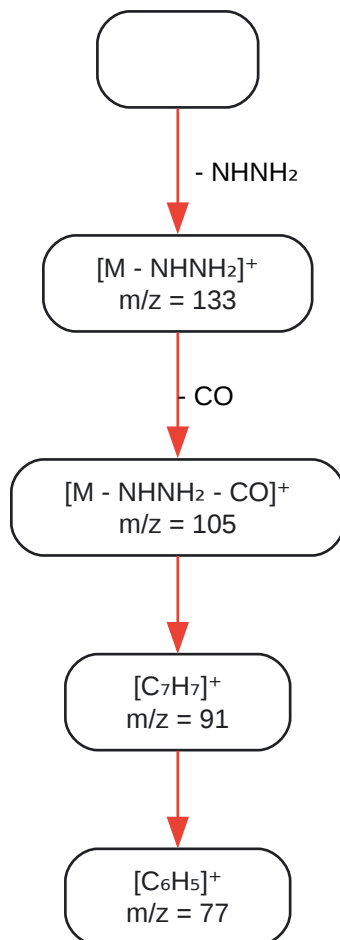
The following diagrams illustrate the key processes described in this guide.



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Caption: Synthesis workflow for **3,5-dimethylbenzohydrazide**.

## Predicted Mass Spectrometry Fragmentation Pathway



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Caption: Predicted fragmentation in mass spectrometry.

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